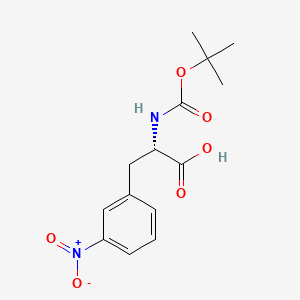

Boc-3-Nitro-L-Phenylalanine

Description

Significance in Unnatural Amino Acid Chemistry and Peptide Science

The field of unnatural amino acid chemistry seeks to expand the repertoire of protein building blocks beyond the 20 canonical amino acids found in nature. This expansion allows for the creation of peptides and proteins with novel structures and functions. Boc-3-Nitro-L-phenylalanine plays a crucial role in this endeavor. The introduction of the nitro group onto the phenylalanine side chain creates a unique electronic and steric environment, which can be used to modulate the properties of peptides. chemimpex.com

In peptide science, the Boc protecting group is instrumental in solid-phase peptide synthesis, a cornerstone technique for assembling peptide chains. sigmaaldrich.com The Boc group prevents unwanted reactions at the amine terminus while the peptide is being elongated. chemimpex.com Furthermore, the nitro group itself can serve as a handle for further chemical modifications, allowing for the introduction of labels, cross-linkers, or other functional groups into a peptide sequence. This capability is invaluable for studying peptide structure, function, and interactions. The specific placement of the nitro group at the meta position of the phenyl ring also influences the conformational preferences of the amino acid, which can be exploited to design peptides with specific secondary structures.

Role as a Versatile Chemical Intermediate in Complex Molecule Synthesis

Beyond its use in peptide chemistry, this compound is a highly versatile chemical intermediate for the synthesis of a wide array of complex organic molecules. lookchem.combiosynth.com The nitro group is a key functional group that can be readily transformed into other functionalities. For instance, it can be reduced to an amino group, which can then participate in a variety of coupling reactions to form new carbon-nitrogen bonds. This transformation opens up pathways to a diverse range of substituted phenylalanine derivatives and other novel chemical entities.

The presence of both the carboxylic acid and the protected amine allows for orthogonal chemical strategies, where each functional group can be manipulated independently. This level of control is essential in the multi-step synthesis of complex natural products and pharmaceutically active compounds. Researchers can leverage the reactivity of the nitro group while the core amino acid structure remains protected, and vice versa. This versatility makes this compound a valuable starting material for constructing intricate molecular architectures. lookchem.com

Integration into Emerging Organic and Medicinal Chemistry Methodologies

The unique properties of this compound have led to its integration into a variety of modern organic and medicinal chemistry methodologies. In medicinal chemistry, the introduction of a nitro group can significantly impact the biological activity of a molecule. chemimpex.com It can alter a compound's binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile. Therefore, incorporating this compound into drug candidates is a strategy employed to optimize their therapeutic properties. chemimpex.com

In the realm of organic synthesis, the nitro group can participate in a range of named reactions, providing chemists with powerful tools for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the nitro group can also influence the reactivity of the aromatic ring, enabling regioselective aromatic substitution reactions. As new synthetic methods are developed, the utility of versatile building blocks like this compound continues to expand, finding applications in areas such as materials science and the development of molecular probes. lookchem.com The ability to fine-tune molecular properties through the strategic placement of functional groups, as exemplified by this compound, is a central theme in contemporary chemical research.

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

| This compound | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, Boc-L-Phe(3-NO2)-OH | C14H18N2O6 | 310.3 g/mol | 131980-29-5 |

| L-Phenylalanine | (S)-2-Amino-3-phenylpropanoic acid | C9H11NO2 | 165.19 g/mol | 63-91-2 |

| Boc-L-phenylalanine-d8 | C14H11D8NO4 | 273.36 g/mol | ||

| N-Acetyl-L-phenylalanine | C11H13NO3 | 207.23 g/mol | 2018-61-3 | |

| 4-(Azidomethyl)-L-phenylalanine | C10H12N4O2 | 220.23 g/mol | ||

| 4-Nitro-L-phenylalanine methyl ester hydrochloride | C10H13ClN2O4 | 260.67 g/mol | ||

| Fmoc-3-Chloro-L-phenylalanine | C24H20ClNO4 | 421.87 g/mol |

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927486 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131980-29-5 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc 3 Nitro L Phenylalanine and Its Derivatives

Strategies for Nitro-Phenylalanine Backbone Construction

The foundational step in synthesizing Boc-3-Nitro-L-Phenylalanine is the introduction of a nitro group onto the phenyl ring of L-Phenylalanine. This can be achieved through direct nitration of the parent amino acid or via biocatalytic routes starting from various precursors.

Nitration Approaches of L-Phenylalanine

Direct nitration of L-Phenylalanine is a common chemical approach. The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution to obtain the desired meta-substituted product, 3-Nitro-L-Phenylalanine, alongside the ortho- and para-isomers.

The most traditional method for nitrating L-Phenylalanine involves the use of a mixed acid solution, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netgoogleapis.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. google.combeilstein-journals.org

| Parameter | Condition 1 google.com | Condition 2 researchgate.netresearchgate.net |

| Reactant | L-Phenylalanine | L-Phenylalanine |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Mixed Acid (HNO₃/H₂SO₄) |

| Reactor Type | Batch (Three-necked flask) | Batch Reactor |

| Temperature | Room Temperature | 0°C |

| Reaction Time | 12 hours | 3 hours |

| Product | p-Nitro-L-Phenylalanine | L-4-Nitrophenylalanine |

| Yield | 57% | 65.2% |

This table presents data from conventional batch nitration protocols for L-Phenylalanine.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for nitration reactions. beilstein-journals.orgrsc.org Flow reactors offer significant advantages, including enhanced heat and mass transfer, precise temperature control, and improved safety by minimizing the volume of hazardous reagents at any given time. europa.eunih.gov These benefits are particularly crucial for highly exothermic nitration reactions. beilstein-journals.orgeuropa.eunih.gov

When applied to the nitration of L-Phenylalanine, continuous flow systems, such as tubular or coil reactors, can lead to higher yields, shorter reaction times, and better selectivity compared to batch methods. researchgate.netgoogle.comresearchgate.net The improved mixing and heat dissipation in microreactors or tubular reactors prevent the formation of hot spots, which can lead to runaway reactions or an increase in unwanted by-products, such as dinitrated or condensation products. researchgate.netresearchgate.netnih.gov One study demonstrated that using a tubular reactor for the nitration of L-phenylalanine could increase the yield of L-4-nitrophenylalanine to 80.9% with a reaction time of only 5 minutes at 50°C. researchgate.netresearchgate.net This represents a significant improvement in efficiency and yield over conventional batch protocols. researchgate.netresearchgate.net The scalability and sustainability of continuous flow nitration make it an attractive technology for industrial applications. rsc.orgrsc.org

| Parameter | Batch Reactor researchgate.netresearchgate.net | Tubular Reactor researchgate.netresearchgate.net |

| Reaction Time | 3 hours | 5 minutes |

| Temperature | 0°C | 50°C |

| Yield (L-4-Nitrophenylalanine) | 65.2% | 80.9% |

| Key Advantage of Tubular Reactor | - | Higher reaction rate, enhanced efficiency, suppression of side reactions |

This table compares the efficiency of batch versus continuous flow reactors for the nitration of L-Phenylalanine.

Biocatalytic Synthesis Pathways from Precursors

Biocatalysis offers a green and highly selective alternative for producing nitro-phenylalanine derivatives. frontiersin.orgfrontiersin.org These methods utilize enzymes to catalyze specific reactions, often under mild, aqueous conditions, leading to high enantiomeric purity. acs.orgspringernature.com

One prominent biocatalytic route involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs). frontiersin.orgfrontiersin.orgnih.gov These enzymes can catalyze the reverse reaction of ammonia elimination, adding ammonia to a substituted cinnamic acid precursor to form the corresponding L-phenylalanine derivative. frontiersin.orgfrontiersin.org For example, PALs from Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL) have been used for the amination of 4-nitro-cinnamic acid to produce L-4-nitrophenylalanine. frontiersin.orgfrontiersin.org To improve process scalability and enzyme reusability, the PAL enzyme can be immobilized on a solid support and used in a continuous flow system. frontiersin.orgfrontiersin.orgparadisiresearch.comnovartis.com This approach has achieved excellent conversions (around 89%) with short residence times (20 minutes). frontiersin.orgfrontiersin.orgparadisiresearch.comnovartis.com

Another innovative approach is the development of one-pot multi-enzyme cascades that can synthesize diverse L-phenylalanine derivatives from simple aldehyde or carboxylic acid precursors. biorxiv.org For instance, a cascade using an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase has been shown to produce 18 different L-phenylalanine derivatives with high yields and excellent enantioselectivity (>99% e.e.). biorxiv.org This method was successfully applied to synthesize 4-nitro-L-phenylalanine from 4-nitrobenzaldehyde. biorxiv.org

N-alpha-Boc Protection Strategies and Conditions

Following the synthesis of the 3-nitro-L-phenylalanine backbone, the next crucial step is the protection of the α-amino group. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose due to its stability under a broad range of conditions and its straightforward removal under moderately acidic conditions. wikipedia.orgorganic-chemistry.orgmychemblog.com

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Application in Aqueous and Anhydrous Media

The standard reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.orgmychemblog.comsciforum.net This reaction can be effectively carried out in both aqueous and anhydrous solvent systems.

In aqueous media , the N-Boc protection of amino acids is typically performed in a mixed solvent system, such as acetone/water or THF/water. mychemblog.com A base, like sodium bicarbonate, triethylamine (B128534) (TEA), or sodium hydroxide (B78521), is added to the reaction mixture to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic by-products. wikipedia.orgmychemblog.com For example, L-phenylalanine can be converted to N-Boc-L-phenylalanine by reacting it with Boc₂O in an acetone/water mixture in the presence of triethylamine.

In anhydrous media , the reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724). wikipedia.orgmychemblog.com A base is still required, and 4-dimethylaminopyridine (B28879) (DMAP) is frequently used, sometimes as a catalyst, along with a stoichiometric base like triethylamine. wikipedia.orgmychemblog.com The choice of solvent and base can be tailored to the specific substrate. For instance, a variety of amines can be efficiently protected using Boc₂O in acetonitrile. semanticscholar.org Solvent-free conditions have also been developed, using catalysts such as iodine or silica-supported perchloric acid, which offer a more environmentally friendly approach. organic-chemistry.org

The general applicability of Boc₂O allows for the chemoselective protection of the amino group even in the presence of other reactive functional groups, such as hydroxyl groups. semanticscholar.org This selectivity is a key advantage in the synthesis of complex molecules like this compound. mychemblog.comsemanticscholar.org

| Condition Type | Solvents | Base / Catalyst | Typical Substrates | Reference |

| Aqueous | Acetone/Water, THF/Water | NaHCO₃, NaOH, Triethylamine | Amino Acids | wikipedia.org |

| Anhydrous | Dichloromethane, Acetonitrile | Triethylamine, DMAP | Amines, Amino Acids | wikipedia.orgmychemblog.com |

| Anhydrous (Catalytic) | Acetonitrile | Yttria-Zirconia | Amines, Amino Acids | semanticscholar.org |

| Solvent-Free | None | Iodine, HClO₄–SiO₂ | Amines | organic-chemistry.org |

This table summarizes various conditions for the N-Boc protection of amines and amino acids using Di-tert-butyl dicarbonate.

Chemoselective Boc Protection Protocols utilizing Hexafluoroisopropanol (HFIP) or Ionic Liquids

Conventional methods for N-Boc protection often require a base and are performed under aqueous or anhydrous conditions with di-tert-butyl dicarbonate (Boc)₂O. organic-chemistry.org However, recent advancements have introduced novel solvent systems that can act as both the medium and the catalyst, enhancing efficiency and chemoselectivity.

Hexafluoroisopropanol (HFIP) has emerged as a remarkable solvent and organocatalyst for the N-Boc protection of amines. organic-chemistry.org Its use allows for a simple, rapid, and efficient chemoselective mono-N-Boc protection of a wide array of amines with (Boc)₂O at room temperature. organic-chemistry.orgorganic-chemistry.org This method is notable for its high yields (often up to 99%) and short reaction times (5 to 30 minutes), proceeding without the need for additional acidic or basic catalysts. organic-chemistry.org A key advantage of using HFIP is the avoidance of common side reactions, such as the formation of isocyanates or ureas. organic-chemistry.org Furthermore, the protocol is highly chemoselective for amino groups, even in the presence of hydroxyl groups, preventing the formation of oxazolidinones from amino alcohols. organic-chemistry.orgorganic-chemistry.org The HFIP can also be recovered and reused, adding to the method's environmental credentials. organic-chemistry.org

Ionic liquids (ILs) offer another green and efficient alternative for N-Boc protection. Specifically, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role is believed to stem from the electrophilic activation of (Boc)₂O through hydrogen bonding with the ionic liquid's cation. organic-chemistry.orgacademie-sciences.fr Researchers have prepared a series of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) by neutralizing 1-ethyl-3-methylimidazolium (B1214524) hydroxide ([emim][OH]) with commercially available Boc-protected amino acids. nih.govrsc.org These Boc-AAILs can then serve as both reactants and solvents in subsequent reactions, such as dipeptide synthesis, often with enhanced reaction rates and yields compared to conventional solvents like DMF. rsc.orgrsc.org

| Protocol | Catalyst/Solvent | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| HFIP-Mediated | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | High chemoselectivity, rapid reaction, high yields, recyclable catalyst, no additional catalysts needed. | Room temperature, 5-30 minutes. | organic-chemistry.org |

| Ionic Liquid-Mediated | e.g., [emim][OH] then Boc-amino acid | Green solvent, acts as catalyst, enhances subsequent reaction rates. | Room temperature, simple neutralization. | nih.govrsc.org |

Stereochemical Control and Racemization Prevention in Synthesis

Maintaining the chiral purity of amino acids during synthesis is of utmost importance, as the biological activity of the final product is often dependent on a specific stereoisomer.

Mechanistic Studies of Potential Racemization under Amidation Conditions

The highest risk of racemization for an N-protected amino acid occurs during amide bond formation (coupling). nih.govpeptide.com The mechanism of racemization typically involves the formation of a planar, achiral oxazolone (B7731731) (or azlactone) intermediate. peptide.comacs.org This process is initiated by the activation of the carboxyl group, which makes the α-proton more acidic and thus easier to abstract, especially under basic conditions. nih.gov Once the oxazolone is formed, it can be re-protonated from either side, leading to a racemic mixture.

Several factors influence the rate of racemization:

The nature of the N-protecting group: Urethane-type protecting groups like Boc and Fmoc are known to suppress racemization better than acyl-type groups.

The coupling reagents: The choice of activating agents and the use of racemization-suppressing additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are critical. peptide.com

Reaction conditions: Temperature, solvent, and base concentration must be carefully controlled. For instance, coupling methods using T3P (n-propanephosphonic acid anhydride) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0 °C have been shown to minimize racemization. nih.govnih.gov

A study on the synthesis of phenylalanine amides highlighted that the amide coupling step carries the highest risk of racemization due to the activation of the carboxylic acid, which increases the acidity of the α-hydrogen. nih.gov

Deracemization and Chiral Resolution Techniques

When a racemic or partially racemized mixture of a phenylalanine derivative is obtained, several techniques can be employed to isolate the desired enantiomer.

Deracemization is a process that converts a racemate into a single, pure enantiomer, theoretically achieving a 100% yield. Chemoenzymatic deracemization cascades have proven highly effective for phenylalanine derivatives. nih.gov One such system uses an L-amino acid deaminase (LAAD) or oxidase (LAAO) to selectively oxidize the L-enantiomer in the racemate to the corresponding α-keto acid. nih.govmdpi.com This intermediate is then non-selectively reduced back to the racemic amino acid, for example, using an ammonia-borane complex. nih.gov Over time, this cyclic process results in the accumulation of the D-enantiomer, which is not a substrate for the L-selective enzyme. Studies on p-nitrophenylalanine have demonstrated the successful application of this method, achieving high conversions and excellent enantiomeric purity (e.g., 96% ee for D-p-nitrophenylalanine). nih.govresearchgate.net L-amino acid deaminase from Proteus myxofaciens has also been used for the full stereoinversion of L-4-nitrophenylalanine. researchgate.net

Chiral resolution involves the physical separation of enantiomers from a racemic mixture.

Chiral Chromatography: This is a common but instrument-intensive method for separating enantiomers. acs.org

Enantioselective Crystallization: This technique relies on the use of enantiopure resolving agents to form diastereomeric salts with different solubilities, allowing for separation by crystallization. acs.org

Molecularly Imprinted Polymers (MIPs): Membranes or polymers can be created with cavities that are sterically complementary to one enantiomer, allowing for its selective adsorption or filtration. researchgate.net For example, a D-Phe imprinted membrane was shown to selectively adsorb and reject phenylalanine enantiomers. researchgate.net

Chiral Sensors: L-phenylalanine-modified quartz crystal microbalance (QCM) sensors have been developed for the chiral recognition of other molecules, demonstrating the principle of using one chiral molecule to selectively interact with another. nih.gov

| Substrate | Enzyme System | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| p-Nitrocinnamic acid | PAL amination + LAAD/NH₃:BH₃ deracemization | D-p-Nitrophenylalanine | 71% conversion | 96% ee | nih.gov |

| rac-4-Nitrophenylalanine | AncLAAO + NH₃BH₃ | D-4-Nitrophenylalanine | - | >99% ee | mdpi.com |

| L-4-Nitrophenylalanine | PmaLAAD + borane (B79455) tert-butylamine (B42293) complex | D,L-4-Nitrophenylalanine (Stereoinversion) | Complete conversion | - | researchgate.net |

Advanced Applications in Peptide and Bioconjugation Chemistry

Application as a Key Building Block in Peptide Synthesis

The primary utility of Boc-3-Nitro-L-phenylalanine lies in its role as a building block for creating peptides with novel properties. The Boc group provides temporary protection for the α-amino group, enabling controlled, stepwise elongation of the peptide chain while preventing unwanted polymerization. nbinno.comyoutube.com This protected amino acid is incorporated into peptide sequences using established synthesis methodologies. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble polymer support. bachem.com The process involves sequential cycles of deprotection, washing, and coupling of protected amino acids until the desired sequence is assembled. peptide.com this compound is well-suited for integration into SPPS workflows, particularly within the classical Boc/Bzl protection strategy.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was one of the earliest and most foundational methods in SPPS, developed by Bruce Merrifield. seplite.compeptide.com In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while more stable, benzyl-based groups (Bzl) are typically used for semi-permanent side-chain protection. peptide.com

The integration of this compound into this strategy follows a standard cycle:

Deprotection: The Boc group is removed from the N-terminus of the resin-bound peptide using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.comchempep.com

Neutralization: The resulting TFA salt at the N-terminus is neutralized with a base, such as diisopropylethylamine (DIEA), to generate a free amine ready for coupling. peptide.com

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the growing peptide chain. seplite.com

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins. peptide.com

The nitro group on the phenylalanine side chain does not require protection as it is stable to the repetitive TFA treatments used for Boc group removal. Final cleavage of the completed peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy has become the predominant method for SPPS in many laboratories. iris-biotech.decsic.es This approach is considered truly orthogonal because the protecting groups are removed under fundamentally different chemical conditions. The Nα-Fmoc group is base-labile (removed with piperidine), while the side-chain protecting groups (like tBu) and the resin linker are acid-labile (removed with TFA). csic.eschempep.com

A comparative analysis highlights the distinct advantages and disadvantages of each strategy, which influences the choice for a specific synthesis incorporating this compound.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA) seplite.com | Base (e.g., 20% Piperidine (B6355638) in DMF) chempep.com |

| Side-Chain Protection | Benzyl-based (Bzl) ethers, esters peptide.com | tert-Butyl-based (tBu) ethers, esters csic.es |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) peptide.com | Strong Acid (e.g., TFA cocktail) iris-biotech.de |

| Orthogonality | Not fully orthogonal (both groups are acid-labile, but require different acid strengths) peptide.com | Fully orthogonal (base-labile vs. acid-labile) iris-biotech.de |

| Advantages | - Effective for long or difficult sequences due to reduced peptide aggregation. peptide.com- Boc-amino acids are generally less expensive. | - Avoids use of highly hazardous HF. iris-biotech.de- Milder final cleavage conditions.- Greater variety of available side-chain protecting groups for complex modifications. iris-biotech.de |

| Disadvantages | - Requires specialized, hazardous equipment for HF cleavage. peptide.com- Repetitive acid treatment can degrade sensitive sequences. | - Peptide aggregation can be more problematic. peptide.com- Fmoc group is bulky and can sometimes lead to incomplete deprotection. csic.es |

While Fmoc-3-Nitro-L-phenylalanine is available for use in the Fmoc/tBu strategy, the Boc-protected version remains a staple, particularly in established protocols or for the synthesis of long and challenging peptides where the Boc/Bzl approach can offer superior results by minimizing aggregation. peptide.com

Solution-Phase Peptide Synthesis Incorporating this compound

Before SPPS became widespread, peptides were synthesized in solution, a method now known as solution-phase peptide synthesis (LPPS). This technique involves coupling protected amino acids in a suitable organic solvent, followed by purification of the intermediate peptide after each step. nih.gov

This compound is readily used in solution-phase synthesis. The general procedure involves:

Activating the carboxyl group of this compound using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. rsc.orgnih.gov

Reacting the activated amino acid with the free amino group of another amino acid or peptide ester. nih.gov

After the coupling reaction is complete, the protected peptide is isolated and purified.

The Boc group is then selectively removed with an acid (e.g., TFA or HCl in an organic solvent) to prepare the peptide for the next coupling step. youtube.com

This method is particularly useful for large-scale synthesis of shorter peptides or for producing peptide fragments that can later be joined together. For instance, dipeptide derivatives like Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine have been synthesized using solution-phase methods mediated by DCC/HOBt. rsc.org

Design and Synthesis of Novel Therapeutic Peptide Agents

The incorporation of non-standard amino acids like 3-nitro-L-phenylalanine is a key strategy in medicinal chemistry for developing new peptide-based therapeutics. chemimpex.com The nitro group can modulate the peptide's conformation, stability, and interaction with biological targets. chemimpex.comnbinno.com It can also serve as a precursor for reduction to an amino group, allowing for further derivatization.

This compound is utilized in the design of peptides that act as enzyme inhibitors or modulators. chemimpex.com The unique electronic and steric properties of the nitro-substituted phenyl ring can influence how the peptide binds to the active site of an enzyme, potentially increasing its potency or selectivity. nbinno.com Researchers use this building block to explore new chemical space in drug discovery, particularly in fields like oncology and neuropharmacology. chemimpex.com For example, short peptides containing modified amino acids have been synthesized and shown to possess anti-lipase activity, demonstrating their potential as enzyme inhibitors for controlling obesity. nih.gov The ability to introduce specific modifications, such as the nitro group, is crucial for fine-tuning the peptide's inhibitory properties and developing lead compounds for new therapeutics. chemimpex.comnih.gov

Exploration in Oncology and Neuropharmacology Research

This compound serves as a crucial building block in the design of novel therapeutics, particularly in oncology and neuropharmacology. chemimpex.com The presence of the nitro group can enhance biological activity and introduce unique properties into synthetic peptides. chemimpex.com In pharmaceutical research, this compound is utilized to create inhibitors and modulators that target specific biological pathways implicated in disease. chemimpex.com

In oncology, peptide-based therapeutics are gaining traction due to their high specificity and reduced off-target effects compared to traditional chemotherapy. The incorporation of ncAAs like 3-Nitro-L-Phenylalanine can improve the stability and efficacy of these peptides. For instance, modified dipeptides based on phenylalanine have been shown to inhibit the growth and metastasis of cancer cells. While specific clinical agents incorporating this compound are in early stages of development, its use as a structural component in synthetic peptides designed for cancer therapy is an active area of research.

In neuropharmacology, the unique structural properties of this compound are exploited in drug design to explore new avenues in drug discovery. chemimpex.com Phenylalanine derivatives are known to have potential neuroprotective effects, and modifying the core structure allows for the fine-tuning of these properties. The compound's stability and compatibility with various peptide coupling reagents make it a preferred choice for synthesizing complex peptide-based molecules aimed at neurological targets. chemimpex.com

Role in Bioconjugation and Protein Modification Studies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound is employed in bioconjugation to attach biomolecules to drugs or imaging agents, thereby enhancing their specificity and efficacy. chemimpex.com After incorporation into a peptide or protein and removal of the Boc group, the nitro group on the phenylalanine ring can be chemically reduced to an amine. This newly formed amino group provides a reactive handle for subsequent conjugation with other molecules, such as fluorescent dyes, polymers, or cytotoxic payloads for antibody-drug conjugates (ADCs).

A primary challenge in protein chemistry is the ability to modify a protein at a single, specific site. The genetic encoding of ncAAs provides a powerful solution to this problem. By incorporating 3-Nitro-L-Phenylalanine at a predetermined position in a protein's sequence, researchers can introduce a unique chemical functionality at that site. This site-selective incorporation is fundamental to creating homogeneously modified proteins, which is crucial for both therapeutic applications and detailed biochemical studies. This precision avoids the heterogeneous mixtures that often result from modifying natural amino acid residues like lysine or cysteine.

The site-specific incorporation of ncAAs into proteins in living cells is achieved through the expansion of the genetic code. nih.gov This technique requires an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). This orthogonal aaRS/tRNA pair functions independently of the host cell's own machinery and is engineered to recognize the ncAA and incorporate it in response to a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG).

The pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair from methanogenic archaea is a commonly used platform for genetic code expansion due to its orthogonality in bacteria and eukaryotic cells. researchgate.net Researchers have engineered PylRS to recognize a wide array of ncAAs. A rationally designed mutant, PylRS(N346A/C348A), has demonstrated remarkable substrate promiscuity, capable of incorporating over 40 different phenylalanine derivatives. researchgate.netgce4all.org This specific mutant has been successfully used to genetically encode nitrophenylalanine isomers (ortho, meta, and para) in both E. coli and mammalian cells. nih.govgce4all.orgacs.org The ability of a single synthetase mutant to recognize phenylalanine derivatives with substitutions at any position on the aromatic ring significantly expands the toolkit for protein engineering. nih.gov

Incorporating ncAAs with unique biophysical properties serves as a powerful method for studying protein structure and function. nih.gov The nitro group of 3-Nitro-L-Phenylalanine can act as a spectroscopic probe. For example, L-4-nitrophenylalanine has been used as an infrared (IR) probe to investigate local protein environments, as its nitro symmetric stretching frequency is sensitive to the surrounding solvent and protein structure. researchgate.netacs.org

Furthermore, the analog 3-nitrotyrosine, which is structurally similar, has been shown to be an effective quencher of tryptophan fluorescence. nih.govnih.govresearchgate.net This property allows it to be used as an acceptor in Förster resonance energy transfer (FRET) studies to investigate protein-protein interactions and measure distances within or between proteins. nih.govnih.govresearchgate.net By incorporating 3-Nitro-L-Phenylalanine at specific sites, researchers can gain detailed insights into protein dynamics, folding, and ligand binding, thereby elucidating complex structure-function relationships. nih.gov

Derivatization and Reactivity Studies of the Nitro Group and Phenylalanine Scaffold

Nitro Group Transformations

The nitro group is a powerful modulator of the electronic properties of the phenylalanine ring and serves as a versatile synthetic handle for the introduction of other functional groups.

The selective reduction of the aromatic nitro group to an amino group is a cornerstone transformation in the derivatization of Boc-3-Nitro-L-phenylalanine, yielding Boc-3-amino-L-phenylalanine. This conversion is crucial for introducing a nucleophilic site on the aromatic ring, enabling further functionalization. A variety of reducing agents and conditions have been developed for this purpose, with the primary challenge being the preservation of the acid-labile Boc protecting group and the stereochemical integrity of the chiral center.

Common methods for the reduction of aromatic nitro groups that are compatible with Boc-protected amino acids include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective under hydrogen gas. The choice of solvent and reaction conditions is critical to avoid premature cleavage of the Boc group.

Metal-Mediated Reductions: Several metals in the presence of an acid are effective for nitro group reduction. Reagents such as iron (Fe) in acetic acid or hydrochloric acid, tin(II) chloride (SnCl₂) in ethanol, and zinc (Zn) in acetic acid are commonly employed. These methods are generally tolerant of the Boc group.

Transfer Hydrogenation: This method utilizes a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Ammonium formate (B1220265) or hydrazine (B178648) in the presence of Pd/C are common examples.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be used for the selective reduction of nitroarenes in the presence of other sensitive functional groups.

Table 1: Comparison of Common Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, various solvents (MeOH, EtOH, EtOAc) | High efficiency, clean reaction | Potential for Boc group cleavage, requires specialized equipment |

| Fe/HCl or Fe/AcOH | Refluxing acidic solution | Inexpensive, robust | Acidic conditions may affect sensitive substrates |

| SnCl₂·2H₂O | Refluxing ethanol | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts required, workup can be tedious |

| Hydrazine/Pd/C | Refluxing alcohol | Avoids H₂ gas, often high yielding | Hydrazine is toxic |

| Sodium Dithionite | Aqueous or mixed aqueous/organic solvent | Mild, good for sensitive substrates | Can require large excess of reagent, aqueous workup |

The nitro group is a potent electron-withdrawing group, significantly influencing the electron density and reactivity of the phenylalanine aromatic ring. This effect is primarily due to a combination of its negative inductive effect (-I) and its strong negative resonance effect (-M).

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. The presence of the nitro group makes the ring less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the nitro group is a meta-director for EAS, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 2, 4, and 6 relative to the nitro group at position 3).

Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution (SNAr). By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the attack occurs at the ortho and para positions relative to the nitro group. This makes the aromatic ring of this compound susceptible to displacement of a suitable leaving group by a nucleophile.

The electronic influence of the nitro group can be quantitatively described by its Hammett substituent constant (σ). The nitro group has a large positive σ value, indicating its strong electron-withdrawing character. For example, the Hammett constants for the nitro group are approximately σ_meta = +0.71 and σ_para = +0.78.

Functional Group Interconversions on the Phenylalanine Moiety

The phenylalanine scaffold of this compound offers several sites for further chemical modification, including the carboxylic acid, the protected α-amino group, and the aromatic ring.

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a fundamental reaction in peptide synthesis. This allows for the incorporation of the 3-nitrophenylalanine residue into peptide chains or for the attachment of various amine-containing molecules.

Standard peptide coupling reagents are employed to facilitate this transformation. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization.

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient coupling agents.

Uronium/Aminium Salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also very effective and commonly used in solid-phase peptide synthesis.

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired scale of the reaction, with a focus on achieving high yields and minimizing epimerization of the chiral center.

The activated aromatic ring of this compound is a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present on the ring. While the nitro group itself is not a leaving group, its presence facilitates the displacement of other substituents, such as halogens, that could be introduced onto the ring. This allows for the synthesis of a variety of substituted phenylalanine derivatives.

Oxidation reactions of the phenylalanine moiety can also be envisioned. While the aromatic ring is generally stable to oxidation, the benzylic position could potentially be a site for oxidation under specific conditions, although this is less commonly explored for this particular compound. More relevant are the oxidation reactions that can be performed on derivatives where the nitro group has been transformed. For instance, after reduction of the nitro group to an amine, the resulting aminophenylalanine derivative can undergo oxidative coupling reactions.

In the synthesis of complex molecules containing this compound, the ability to selectively remove protecting groups in the presence of other sensitive functionalities is crucial. This is known as an orthogonal protection strategy. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).

The key to an orthogonal strategy involving this compound is the use of other protecting groups that are stable to the acidic conditions required for Boc removal but can be cleaved under different, non-acidic conditions. This allows for the selective deprotection of different parts of the molecule at various stages of the synthesis.

Examples of protecting groups that are orthogonal to the Boc group include:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group, typically removed with a solution of piperidine (B6355638) in DMF. It is widely used for the protection of amines and is orthogonal to the acid-labile Boc group.

Cbz (Carboxybenzyl) group: This group is typically removed by catalytic hydrogenation, which can be compatible with the Boc group, although care must be taken as some hydrogenation conditions can also reduce the nitro group.

Allyl-based protecting groups (e.g., Alloc): These are removed by palladium-catalyzed reactions, providing another level of orthogonality.

The presence of the nitro group in this compound adds another layer of consideration to the deprotection strategy. The nitro group is generally stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. However, it is susceptible to reduction, for example, during catalytic hydrogenation used for Cbz deprotection. Therefore, the choice of protecting groups and deprotection conditions must be carefully planned to ensure the desired chemical transformations occur without unintended side reactions.

Table 2: Orthogonal Protecting Groups in Relation to this compound

| Protecting Group | Typical Deprotection Condition | Stability of Boc Group | Stability of Nitro Group | Orthogonality |

|---|---|---|---|---|

| Boc | Strong acid (e.g., TFA) | - | Stable | - |

| Fmoc | Base (e.g., piperidine) | Stable | Stable | Yes |

| Cbz | Catalytic Hydrogenation | Stable | Reduced | Conditional |

| Alloc | Pd(0) catalyst | Stable | Stable | Yes |

Orthogonal Deprotection Strategies for Complex Multi-functionalized Derivatives

Acid-Mediated Cleavage of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. researchgate.net The cleavage of the Boc group from this compound is a fundamental step in peptide synthesis, enabling the subsequent formation of a peptide bond at the free amine. This deprotection is typically achieved by treatment with a moderately strong acid.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then decomposes into isobutylene (B52900) and a proton. Carbon dioxide is also generated in the process. researchgate.net This reaction is highly efficient and proceeds under mild conditions, which helps to preserve the integrity of other sensitive functional groups within the molecule.

Common reagents for this transformation include trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (B109758) (CH₂Cl₂). For solid-phase peptide synthesis (SPPS), solutions of hydrogen chloride (HCl) in an organic solvent, such as dioxane, are frequently employed to avoid potential side reactions associated with TFA. Research has also demonstrated the effectiveness of other acidic systems, such as nitric acid (HNO₃) in dichloromethane, for the deprotection of N-Boc amino acids. researchgate.net

Table 1: Common Reagents for Acid-Mediated Boc Cleavage

| Reagent | Typical Conditions | Synthesis Phase | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in CH₂Cl₂ or neat | Liquid-Phase | Highly effective and common; byproducts are volatile. |

| Hydrogen Chloride (HCl) | 1-2 M solution in dioxane or other organic solvents | Solid-Phase | Preferred in SPPS to minimize side reactions like trifluoroacetylation. |

| Nitric Acid (HNO₃) | Dilute solution in CH₂Cl₂ | Liquid-Phase | Shown to be effective for deprotecting N-Boc amino acid derivatives. researchgate.net |

The choice of acid and reaction conditions can be tailored to the specific requirements of the synthetic route, considering the presence of other acid-sensitive groups in the molecule. researchgate.net

Structural and Self Assembly Research of Boc 3 Nitro L Phenylalanine Conjugates

Conformational Analysis and Molecular Structure Elucidation

The precise three-dimensional arrangement of atoms and the conformational flexibility of Boc-3-Nitro-L-Phenylalanine derivatives are crucial in determining their self-assembly pathways and the morphology of the resulting nanostructures. While specific crystal structure data for dipeptides of this compound are not extensively documented, significant insights can be drawn from computational studies and experimental data on closely related analogues, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine.

Computational modeling and molecular dynamics simulations of phenylalanine-based peptides suggest that the conformational landscape is governed by a delicate balance of intramolecular hydrogen bonds and steric effects. The Boc protecting group, in conjunction with the nitro-substituted phenyl ring, influences the torsional angles of the peptide backbone, predisposing the molecule to adopt specific conformations that facilitate intermolecular interactions.

For the analogous compound, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, single-crystal X-ray diffraction studies have provided detailed structural information. This dipeptide crystallizes in a non-centrosymmetric space group, a prerequisite for certain nonlinear optical properties. The molecular conformation in the crystalline state is stabilized by a network of intramolecular hydrogen bonds. preprints.org

Table 1: Crystallographic Data for Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2 |

| a (Å) | 12.4892(3) |

| b (Å) | 5.11310(10) |

| c (Å) | 18.7509(4) |

| β (°) | 90.4730(10) |

| Molecules per unit cell | 2 |

Data obtained from single-crystal X-ray diffraction at 100 K. preprints.org

The study of conformational polymorphism is also critical, as subtle changes in the peptide's environment can lead to different packing arrangements and, consequently, different macroscopic properties. nih.gov It is hypothesized that the meta-position of the nitro group in this compound would lead to a different packing motif compared to its para-substituted counterpart due to altered dipole moments and steric hindrance, though further experimental verification is required.

Supramolecular Assembly and Nanostructure Formation

The spontaneous organization of individual molecules into well-defined, larger structures through non-covalent interactions is a hallmark of peptide self-assembly. For dipeptides derived from phenylalanine and its analogues, this process is a key area of research for the bottom-up fabrication of novel nanomaterials.

The self-assembly of dipeptides is primarily driven by a combination of non-covalent interactions. Hydrogen bonding between the amide backbones of adjacent peptides is a fundamental driving force, leading to the formation of extended β-sheet-like structures. frontiersin.org Additionally, π-π stacking interactions between the aromatic phenyl rings contribute significantly to the order and directionality of the assembly. frontiersin.org

The presence of the Boc protecting group and the nitro functionality on the phenyl ring can modulate these interactions. The bulky Boc group can influence the steric packing of the molecules, while the electron-withdrawing nitro group can alter the electrostatic potential of the aromatic ring, thereby affecting the π-π stacking geometry. The solvent environment also plays a crucial role, with changes in solvent polarity and composition capable of directing the self-assembly process towards different morphologies. dntb.gov.ua

While specific morphological studies on this compound conjugates are emerging, extensive research on related diphenylalanine peptides demonstrates their remarkable ability to form a variety of well-ordered nanostructures.

For instance, the analogous dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, has been shown to self-assemble into microtapes. preprints.orgrsc.org The formation of these structures is a hierarchical process that may involve the initial assembly into smaller nanotubes which then coalesce. preprints.org Other functionalized diphenylalanine peptides have been observed to form nanotubes, nanospheres, and fibrillar structures, depending on the specific chemical modifications and the conditions of self-assembly. researchgate.netnih.gov It is therefore anticipated that this compound conjugates will also exhibit rich morphological diversity. The formation of microspheres from peptide-based systems is often a kinetically controlled process, where rapid aggregation leads to spherical structures that may, over time, evolve into more thermodynamically stable fibrillar or tubular forms. nih.gov

Table 2: Self-Assembled Morphologies of Functionalized Diphenylalanine Peptides

| Compound | Observed Morphologies |

|---|---|

| Diphenylalanine (FF) | Nanotubes, Nanowires, Nanofibrils frontiersin.org |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Microtapes, Nanotubes preprints.org |

| Boc-Phe-Phe | Nanotubes, Nanospheres researchgate.net |

Investigation of Quantum Confinement and Optical Properties in Self-Assembled Systems

The formation of ordered nanostructures from this compound conjugates can lead to the emergence of novel optical and electronic properties due to quantum confinement effects and collective electronic interactions within the assembly.

The optical properties of self-assembled peptide nanostructures are often distinct from those of the individual monomeric peptides in solution. The regular arrangement of aromatic chromophores (the nitrophenyl groups) in close proximity can lead to strong electronic coupling, resulting in changes in the UV-visible absorption spectra. These changes can manifest as shifts in the absorption maxima and the appearance of new absorption bands characteristic of the aggregated state.

Photoluminescence spectroscopy is a powerful tool to probe the excited-state properties of these materials. While many aromatic molecules suffer from fluorescence quenching upon aggregation, some self-assembled peptide systems exhibit unique luminescent properties. For nitro-functionalized dipeptides, the photoluminescence can be influenced by the electronic nature of the nitro group, which can act as a fluorescence quencher. nih.gov However, the specific arrangement of molecules in the nanostructure can sometimes mitigate these quenching effects or lead to new emissive states.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. nih.gov This is in stark contrast to the more common aggregation-caused quenching (ACQ). The mechanism of AIE is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.

While AIE has not been explicitly reported for this compound conjugates, it is a phenomenon of significant interest in the field of peptide-based materials. The design of peptides that exhibit AIE is a promising strategy for the development of novel fluorescent sensors and imaging agents. nih.govmdpi.com Given that the self-assembly of this compound conjugates leads to a highly ordered and rigidified system, the investigation of potential AIE phenomena in these structures is a compelling area for future research.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Boc-L-3-Nitrophenylalanine |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Boc-pNPhe-pNPhe |

| Diphenylalanine | FF |

| N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine | Boc-Phe-Phe |

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of Boc-3-Nitro-L-Phenylalanine. These techniques provide detailed information about the connectivity of atoms and the electronic and vibrational properties of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers valuable information regarding the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Key resonances include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, the carbons of the phenyl ring, and the carbons of the alanine (B10760859) backbone. Studies on various N-Boc-protected amino acids have shown that the chemical shifts of the carbonyl carbons are sensitive to the solvent environment researchgate.net.

Attached Proton Test (APT): The Attached Proton Test (APT) is a ¹³C NMR experiment that aids in the assignment of carbon signals based on the number of attached protons. In an APT spectrum, quaternary carbons and methylene (B1212753) (CH₂) carbons typically appear as signals with opposite phase to methine (CH) and methyl (CH₃) carbons huji.ac.il. This technique would be instrumental in unequivocally assigning the various carbon signals in the ¹³C NMR spectrum of this compound, helping to distinguish between the different types of carbons in the molecule.

Below is a table summarizing the expected NMR data for this compound based on general knowledge of similar compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | tert-butyl (Boc) | ~1.4 | Singlet |

| ¹H | β-CH₂ | ~3.0 - 3.3 | Multiplet |

| ¹H | α-CH | ~4.3 - 4.6 | Multiplet |

| ¹H | NH | ~5.0 - 5.5 | Doublet |

| ¹H | Aromatic | ~7.5 - 8.2 | Multiplets |

| ¹³C | tert-butyl (CH₃) | ~28 | Quartet |

| ¹³C | tert-butyl (quaternary C) | ~80 | Singlet |

| ¹³C | β-CH₂ | ~37 | Triplet |

| ¹³C | α-CH | ~54 | Doublet |

| ¹³C | Aromatic CH | ~122 - 135 | Doublets |

| ¹³C | Aromatic C-NO₂ | ~148 | Singlet |

| ¹³C | C=O (Boc) | ~155 | Singlet |

| ¹³C | C=O (acid) | ~174 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Raman and optical spectroscopy provide insights into the vibrational and electronic characteristics of this compound.

Raman Spectroscopy: Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. The Raman spectrum of this compound would be expected to show characteristic bands for the nitro group (NO₂) symmetric and asymmetric stretching vibrations, as well as vibrations associated with the phenyl ring, the carbonyl groups, and the amino acid backbone koreascience.krsemanticscholar.org. Studies on L-phenylalanine and its peptides have identified characteristic Raman peaks, including a strong ring deformation mode around 1000 cm⁻¹ researchgate.netnih.gov. The introduction of the nitro group at the 3-position would likely shift the positions and intensities of the phenyl ring vibrational modes.

Optical Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro-substituted aromatic ring in this compound results in characteristic UV absorption bands. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are known to absorb in the UV region, typically around 280 nm researchgate.net. The nitro group, being a chromophore, would significantly influence the absorption spectrum, likely causing a bathochromic (red) shift and an increase in the molar absorptivity compared to unsubstituted Boc-L-phenylalanine.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound, including the determination of enantiomeric excess and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and the determination of enantiomeric excess. While some commercial suppliers indicate a purity of ≥94.0% as determined by HPLC, specific methodological details are often proprietary thermofisher.com. A general approach for purity analysis would involve reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) scholarsresearchlibrary.comhelixchrom.comresearchgate.net.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. The separation of the L- and D-enantiomers of this compound can be achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be particularly effective for the chiral separation of N-protected amino acids nih.govresearchgate.netrsc.orgsigmaaldrich.comsigmaaldrich.com. The teicoplanin CSP, for instance, offers unique selectivity for a wide range of amino acid derivatives nih.govsemanticscholar.org. The separation mechanism involves stereoselective interactions between the enantiomers and the chiral selector of the stationary phase.

A typical chiral HPLC method for this compound would likely involve a teicoplanin-based column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic or basic modifier to optimize the separation.

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Enantiomeric Excess |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile/water) | Isocratic mixture of organic solvents with additives (e.g., methanol/acetic acid/triethylamine) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled for optimizing resolution |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized.

For Boc-protected amino acids, a common stationary phase is silica (B1680970) gel. The choice of the mobile phase is critical for achieving good separation. A typical solvent system for the TLC of amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water amrita.edureachdevices.comcrsubscription.comresearchgate.net. The relative polarities of the components can be adjusted to optimize the separation and the resulting retardation factor (Rf) values. After development, the spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent such as ninhydrin (B49086), although the Boc-protected amine will not react with ninhydrin as strongly as a free amine.

| Compound | Stationary Phase | Mobile Phase (n-butanol:acetic acid:water) | Expected Rf Value |

| L-Phenylalanine (starting material) | Silica Gel | 3:1:1 (v/v/v) | ~0.62 reachdevices.com |

| This compound (product) | Silica Gel | 3:1:1 (v/v/v) | Higher than the starting amino acid due to increased non-polarity |

Note: Rf values are dependent on the specific experimental conditions.

As mentioned in the HPLC section, chiral chromatography is the definitive method for separating the stereoisomers (enantiomers) of this compound. The development of robust chiral stationary phases (CSPs) has been a significant advancement in this field .

For N-Boc protected amino acids, macrocyclic antibiotic-based CSPs are particularly effective. Teicoplanin-based CSPs, for example, provide excellent resolution for a wide array of amino acid derivatives nih.govsigmaaldrich.comsigmaaldrich.com. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector immobilized on the stationary phase. The presence of the nitro group on the phenyl ring can also influence the separation by altering the electronic properties of the molecule and its potential for π-π interactions with the CSP. The choice of mobile phase, including the type of organic modifier and any additives, plays a crucial role in modulating the retention and selectivity of the enantiomeric separation researchgate.netnih.gov.

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight information and valuable structural details through controlled fragmentation. The choice of ionization technique is crucial and is dictated by the physicochemical properties of the analyte.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for polar and thermally stable compounds of moderate molecular weight, such as this compound. In APCI, the sample is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge.

For this compound, APCI-MS analysis can be performed in both positive and negative ion modes, though the negative mode often provides highly characteristic data for nitroaromatic compounds. In negative ion APCI-MS, nitro compounds are known to form a radical anion, [M]•−. This molecular ion can then undergo characteristic fragmentation by losing a neutral nitrogen dioxide (NO₂) molecule. mdpi.com Another key fragmentation pathway involves the Boc protecting group itself. Boc-protected amines are known to undergo rearrangements in the ion source, such as a McLafferty-type rearrangement, which results in the loss of isobutene (C₄H₈) and subsequent decarboxylation. nih.gov

A typical APCI-MS analysis would therefore be expected to show ions corresponding to the intact molecule as well as key fragments that confirm the presence of both the nitro group and the Boc protecting group, thus verifying the compound's identity.

Table 1: Expected Key Ions in APCI-MS of this compound

| Ion Description | Ionization Mode | Proposed Structure/Formula | Expected m/z |

| Protonated Molecule | Positive | [M+H]⁺ | 311.12 |

| Sodium Adduct | Positive | [M+Na]⁺ | 333.10 |

| Deprotonated Molecule | Negative | [M-H]⁻ | 309.11 |

| Radical Anion | Negative | [M]•⁻ | 310.12 |

| Fragment (Loss of NO₂) | Negative | [M-NO₂]•⁻ | 264.12 |

| Fragment (Loss of isobutene) | Positive | [M+H - C₄H₈]⁺ | 255.08 |

| Fragment (Loss of Boc group) | Positive | [M+H - C₅H₉O₂]⁺ | 210.06 |

Electrospray Ionization (ESI) is another soft ionization technique that is particularly effective for analyzing thermally labile and polar molecules like protected amino acids. ESI generates ions directly from a liquid solution, which minimizes thermal degradation. It is known for producing multiply charged ions from larger molecules, though for a compound of this size, singly charged species such as [M+H]⁺ (in positive mode) and [M-H]⁻ (in negative mode) are typically the most abundant. nih.govresearchgate.net

In tandem mass spectrometry (ESI-MS/MS), these parent ions are isolated and fragmented through collision-induced dissociation (CID) to elucidate structural features. For this compound, fragmentation in negative ion mode is particularly informative. Studies on nitroaromatic compounds containing carboxylic acids have shown that common fragmentation pathways include the loss of carbon dioxide (decarboxylation) from the deprotonated molecule, as well as the loss of small radical species like nitrogen monoxide (NO) and nitrogen dioxide (NO₂). nih.govresearchgate.netnih.gov The loss of the Boc protecting group or its fragments is also a primary pathway.

The fragmentation pattern obtained from ESI-MS/MS provides a detailed fingerprint of the molecule, allowing for unambiguous identification and differentiation from isomers.

Table 2: Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |

| 309.11 | CO₂ (44.00 Da) | 265.11 | Decarboxylation of the parent ion |

| 309.11 | NO₂ (46.01 Da) | 263.10 | Loss of the nitro group |

| 309.11 | C₅H₈O₂ (100.05 Da) | 209.06 | Loss of the Boc group elements |

| 309.11 | C₄H₈ + CO₂ (100.05 Da) | 209.06 | Loss of isobutene and carbon dioxide |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound with a high degree of confidence. Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). nih.gov

This precision allows for the determination of a unique elemental formula from the measured exact mass. For this compound (C₁₄H₁₈N₂O₆), the theoretical monoisotopic mass is 310.116486 Da. nih.gov An HRMS measurement that yields a mass very close to this theoretical value, within a narrow tolerance window, provides strong evidence for the correct molecular formula, effectively ruling out other potential formulas that might have the same nominal mass. researchgate.net This is a crucial step in purity assessment, as it can distinguish the target compound from impurities with different elemental compositions.

Table 3: Example of HRMS Data for Elemental Composition Confirmation of this compound

| Molecular Formula | Ion Type | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| C₁₄H₁₈N₂O₆ | [M+H]⁺ | 311.12376 | 311.12354 | -0.71 |

| C₁₄H₁₈N₂O₆ | [M+Na]⁺ | 333.10570 | 333.10541 | -0.87 |

| C₁₄H₁₈N₂O₆ | [M-H]⁻ | 309.10931 | 309.10963 | +1.03 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal proof of the compound's constitution, conformation, and, for chiral molecules like this compound, its absolute configuration.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed model of the electron density, from which the positions of all atoms in the crystal lattice can be determined. While a specific crystal structure for this compound is not widely published, data from closely related structures, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide, provide significant insight. preprints.org This dipeptide crystallizes in the P2 space group, which is a common non-centrosymmetric space group for chiral molecules. preprints.orgpreprints.org

The crystallographic data would confirm the L-configuration at the alpha-carbon, define the conformation of the Boc protecting group, and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Table 4: Representative Crystallographic Data for a Boc-Nitrophenylalanine Derivative

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₂O₆ |

| Formula Weight | 310.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 6.0 |

| c (Å) | ~ 12.8 |

| β (°) | ~ 105 |

| Volume (ų) | ~ 800 |

| Z (Molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | ~ 1.29 |

Note: The crystallographic data presented are hypothetical, based on typical values for similar organic molecules and related reported structures, to illustrate the type of information obtained from an X-ray diffraction experiment.

Q & A

Q. What are the key synthetic routes for Boc-3-Nitro-L-Phenylalanine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sequential protection and nitration of L-phenylalanine. A common approach involves:

- Step 1 : Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaOH/THF) .

- Step 2 : Electrophilic nitration at the 3-position using nitric acid and sulfuric acid. The position-specific nitration requires precise temperature control (0–5°C) to minimize byproducts like para-isomers .

- Step 3 : Purification via reversed-phase HPLC or column chromatography to isolate the desired isomer. Yield optimization hinges on stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) and inert atmosphere conditions to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of nitration (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for nitro groups) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm. Retention times should align with standards (>97% purity) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 323.3 for C₁₄H₁₈N₂O₆) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Avoid prolonged exposure to moisture, as the Boc group is susceptible to hydrolysis under acidic or basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported nitration regioselectivity for Boc-protected phenylalanine derivatives?

Discrepancies in nitration positions (3- vs. 4-nitro products) often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-nitration due to stabilized transition states, while nonpolar solvents (e.g., DCM) may shift selectivity toward meta positions .

- Catalyst Choice : Lewis acids like FeCl₃ can direct nitration to the meta position by coordinating with the nitro group’s electron-withdrawing effects .

- Resolution : Use computational modeling (DFT) to predict reaction pathways or employ orthogonal protecting groups (e.g., Fmoc) to alter electronic environments .

Q. How does the nitro group in this compound influence its utility in peptide-based drug design?

The nitro group:

- Enhances electron-deficient character , enabling photoactivation for targeted drug delivery (e.g., nitro-to-amine reduction under UV light) .

- Modulates peptide conformation via steric hindrance, affecting receptor binding. For example, nitro-substituted peptides show altered α-helix stability in MD simulations .

- Methodological Insight : Incorporate nitroaromatic residues during solid-phase synthesis using Fmoc/t-Bu strategies. Monitor coupling efficiency via Kaiser tests .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess (ee)?

Key challenges include:

- Racemization : Elevated temperatures during Boc deprotection can reduce ee. Mitigate via low-temperature (4°C) trifluoroacetic acid (TFA) cleavage .

- Byproduct Formation : Nitro group reduction during hydrogenation steps. Use Pd/C under controlled H₂ pressure (1–2 atm) to preserve functionality .

- Quality Control : Implement chiral HPLC with cellulose-based columns to monitor ee (>99% required for pharmaceutical applications) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Feasible : Prioritize reactions with commercially available precursors (e.g., Boc-L-phenylalanine) to reduce synthetic complexity .

- Novel : Explore understudied applications, such as nitroaromatic peptides in photodynamic therapy .

- Ethical : Adopt green chemistry principles (e.g., solvent recycling) to minimize environmental impact .

Q. What experimental designs are optimal for studying nitro group reactivity in this compound?

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor nitro reduction rates under varying pH and reductant concentrations .

- Cross-Coupling Reactions : Screen Pd/XPhos catalysts for Suzuki-Miyaura couplings to functionalize the nitro group .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Q. What are common pitfalls in interpreting NMR data for nitroaromatic compounds?

- Signal Overlap : Aromatic protons near nitro groups may exhibit complex splitting. Use 2D NMR (COSY, HSQC) for resolution .

- Solvent Artifacts : DMSO-d₆ can react with nitro groups; prefer CDCl₃ or D₂O for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro